4-Nitrophenyl beta-D-cellotrioside

Description

Properties

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106927-48-4 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principle of 4-Nitrophenyl β-D-cellotrioside Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of cellulase activity is paramount in a multitude of research and industrial applications, from biofuel development to textile processing. Among the various methods available, the use of chromogenic substrates, such as 4-Nitrophenyl β-D-cellotrioside (pNPC), offers a sensitive, continuous, and high-throughput-compatible approach. This in-depth technical guide elucidates the fundamental principles underpinning pNPC-based cellulase assays. We will delve into the enzymatic mechanism, provide detailed experimental protocols, discuss critical parameters and potential interferences, and illustrate the practical applications of this robust analytical tool.

Introduction: The Need for Precise Cellulase Activity Measurement

Cellulases, a class of enzymes that catalyze the hydrolysis of cellulose, are of immense interest due to their role in converting biomass into fermentable sugars. The efficiency of this conversion is a critical factor in the economic viability of second-generation biofuels. Consequently, the accurate measurement of cellulase activity is essential for enzyme characterization, inhibitor screening, and process optimization. While traditional methods like the filter paper assay (FPA) provide a measure of total cellulase activity, they are often laborious and not well-suited for high-throughput screening. Chromogenic assays utilizing synthetic substrates like 4-Nitrophenyl β-D-cellotrioside offer a valuable alternative, providing a means to probe the specific activities of endoglucanases and cellobiohydrolases with high sensitivity and reproducibility.

The Core Principle: A Chromogenic Cascade

The 4-Nitrophenyl β-D-cellotrioside assay is a spectrophotometric method that relies on the enzymatic release of a chromophore. The substrate, pNPC, is a synthetic molecule composed of a cellotriose (a trisaccharide of β-1,4-linked glucose units) moiety linked to a 4-nitrophenyl group. In its intact form, pNPC is colorless. However, upon enzymatic cleavage of the glycosidic bond, 4-nitrophenol (pNP) is liberated.

Under alkaline conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-420 nm. The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, and thus, to the activity of the cellulase enzyme.

The Enzymatic Reaction

The hydrolysis of pNPC is primarily catalyzed by two types of cellulases:

-

Endoglucanases (EGs): These enzymes cleave internal β-1,4-glycosidic bonds within the cellulose chain. In the context of the pNPC assay, endoglucanases can cleave the glycosidic bond linking the cellotriose to the 4-nitrophenyl group, directly releasing 4-nitrophenol.

-

Cellobiohydrolases (CBHs): These enzymes act on the ends of cellulose chains, processively releasing cellobiose units. CBHs can also hydrolyze pNPC, releasing 4-nitrophenol and cellotriose.

It is important to note that some cellulases may also exhibit transglycosylation activity, where the enzyme transfers a glycosyl unit from the substrate to an acceptor molecule. This can be a competing reaction to hydrolysis and may influence the overall kinetics of pNP release.

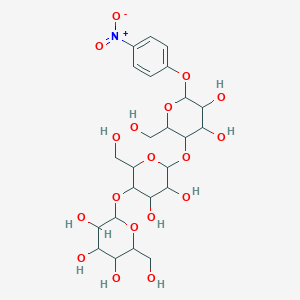

Visualization of the Reaction Mechanism

The enzymatic hydrolysis of 4-Nitrophenyl β-D-cellotrioside can be visualized as a two-step process: enzymatic cleavage followed by color development under alkaline conditions.

Figure 1. The two-step principle of the pNPC assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for performing pNPC-based cellulase assays. It is crucial to optimize these protocols for the specific enzyme and experimental conditions being investigated.

Preparation of a 4-Nitrophenol Standard Curve

A standard curve is essential for converting absorbance values into the concentration of liberated 4-nitrophenol.

Materials:

-

4-Nitrophenol (pNP)

-

Assay buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare a pNP stock solution: Accurately weigh a known amount of pNP and dissolve it in the assay buffer to create a stock solution of known concentration (e.g., 10 mM).

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions in the assay buffer to cover the expected range of pNP concentrations in your enzymatic assay (e.g., 0, 10, 25, 50, 100, 200 µM).

-

Develop the color: To a known volume of each pNP dilution (e.g., 100 µL), add an equal volume of the stop solution (e.g., 100 µL).

-

Measure the absorbance: Measure the absorbance of each dilution at 405 nm.

-

Plot the standard curve: Plot the absorbance values against the corresponding pNP concentrations. The resulting graph should be linear, and the equation of the line (y = mx + c) can be used to determine the concentration of pNP in unknown samples.

Standard Cellulase Activity Assay

This protocol outlines the measurement of cellulase activity using pNPC.

Materials:

-

4-Nitrophenyl β-D-cellotrioside (pNPC)

-

Enzyme solution (of unknown activity)

-

Assay buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate or microcentrifuge tubes

-

Incubator or water bath

-

Spectrophotometer

Procedure:

-

Prepare the substrate solution: Dissolve pNPC in the assay buffer to a final concentration of, for example, 10 mM.

-

Set up the reaction: In a microplate well or microcentrifuge tube, add a specific volume of the assay buffer and the enzyme solution. It is important to include a blank control (with buffer instead of enzyme) to account for any non-enzymatic hydrolysis of the substrate.

-

Initiate the reaction: Add the pNPC substrate solution to each well to start the reaction. The final reaction volume will depend on the desired format (e.g., 200 µL for a 96-well plate).

-

Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Measure the absorbance: Measure the absorbance of the reaction mixture at 405 nm.

-

Calculate enzyme activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the 4-nitrophenol standard curve to determine the concentration of pNP produced.

-

Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

-

Formula for Enzyme Activity (U/mL):

Cellulase Inhibition Assay

The pNPC assay is a powerful tool for screening potential cellulase inhibitors.

Procedure:

-

Prepare inhibitor solutions: Dissolve the potential inhibitor in a suitable solvent at various concentrations.

-

Pre-incubation: In a microplate well, pre-incubate the enzyme with the inhibitor solution (or solvent for the control) in the assay buffer for a specific period (e.g., 15 minutes) at the optimal temperature.

-

Initiate the reaction: Add the pNPC substrate solution to start the reaction.

-

Follow the standard assay protocol: Continue with the incubation, stopping the reaction, and measuring the absorbance as described in the standard assay protocol.

-

Calculate the percentage of inhibition:

Formula for Percentage Inhibition:

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Key Parameters and Considerations for a Self-Validating System

To ensure the trustworthiness and accuracy of the pNPC assay, several parameters must be carefully considered and optimized.

| Parameter | Recommended Range/Consideration | Rationale and Field-Proven Insights |

| Substrate Concentration | Typically 1-10 mM | Should be optimized to be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is sensitive to enzyme concentration. High substrate concentrations can lead to substrate inhibition in some cellulases. |

| Enzyme Concentration | Should be in the linear range of the assay | The amount of enzyme should be sufficient to produce a measurable signal within the desired incubation time but not so high that the reaction rate is no longer proportional to the enzyme concentration. |

| pH | Dependent on the specific enzyme | The pH of the assay buffer should be at the optimum for the cellulase being studied to ensure maximal activity. The pKa of 4-nitrophenol is around 7.15, so the stop solution must have a pH significantly higher than this to ensure complete conversion to the colored phenolate ion. |

| Temperature | Dependent on the specific enzyme | The incubation temperature should be at the optimum for the enzyme. However, prolonged incubation at high temperatures can lead to enzyme denaturation. |

| Incubation Time | 10-60 minutes | The incubation time should be long enough to generate a sufficient product for detection but short enough to remain within the initial linear rate of the reaction. |

| Stop Solution | e.g., 1 M Sodium Carbonate | The stop solution serves two purposes: to halt the enzymatic reaction by denaturing the enzyme and to raise the pH to develop the color of the 4-nitrophenolate ion. |

Limitations and Scientific Integrity

While the pNPC assay is a valuable tool, it is essential to be aware of its limitations to ensure the scientific integrity of the results.

-

Substrate Specificity: pNPC is a synthetic substrate and may not fully reflect the activity of cellulases on natural, insoluble cellulosic substrates.

-

Interference from β-glucosidases: If the enzyme sample contains β-glucosidase activity, this enzyme can further hydrolyze the cellotriose product, which does not directly interfere with the pNP measurement but can impact the overall synergistic interactions in a crude enzyme mixture.

-

Product Inhibition: The liberated cellotriose and 4-nitrophenol can act as inhibitors for some cellulases, leading to a decrease in the reaction rate over time.

-

Transglycosylation: As mentioned earlier, transglycosylation can be a competing reaction that may affect the quantification of hydrolytic activity.

To mitigate these limitations, it is recommended to:

-

Validate findings with assays using natural substrates.

-

Use purified enzymes whenever possible to avoid confounding activities.

-

Ensure that the assay is performed within the initial linear rate to minimize the effects of product inhibition.

Applications in Research and Drug Development

The 4-Nitrophenyl β-D-cellotrioside assay has found wide-ranging applications in various fields:

-

Biofuel Research: Screening for novel and more efficient cellulases from microbial sources.

-

Enzyme Engineering: Evaluating the effects of mutations on cellulase activity and stability.

-

Drug Development: High-throughput screening of compound libraries to identify novel cellulase inhibitors, which could have applications in various industries.

-

Food and Beverage Industry: Characterizing cellulases used in juice clarification and other food processing applications.

-

Textile Industry: Assessing the activity of cellulases used for "biostoning" of denim and other fabric treatments.

Conclusion: A Powerful Tool in the Scientist's Arsenal

The 4-Nitrophenyl β-D-cellotrioside assay provides a robust, sensitive, and versatile method for the quantification of cellulase activity. By understanding the core principles, meticulously optimizing experimental parameters, and being cognizant of its limitations, researchers can leverage this assay to gain valuable insights into enzyme function, screen for inhibitors, and advance the development of cellulase-based technologies. This guide provides the foundational knowledge and practical protocols to effectively implement this powerful analytical tool in a scientifically rigorous manner.

References

-

Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding. (n.d.). Retrieved from [Link]

-

The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd. (2010). PubMed. Retrieved from [Link]

-

The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd. (2010). ResearchGate. Retrieved from [Link]

-

Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. (1976). PubMed. Retrieved from [Link]

-

Revisiting the Phenomenon of Cellulase Action: Not All Endo- and Exo-Cellulase Interactions Are Synergistic. (2021). MDPI. Retrieved from [Link]

-

Can someone help with a method for preparing P-Nitrophenol standard curve?. (2016). ResearchGate. Retrieved from [Link]

-

The synergistic action of accessory enzymes enhances the hydrolytic potential of a “cellulase mixture” but is highly substrate specific. (2013). PubMed Central. Retrieved from [Link]

-

Xylan inhibition of cellulase binding and processivity observed at single-molecule resolution. (2021). Biotechnology for Biofuels. Retrieved from [Link]

-

Endo-exo Synergism in Cellulose Hydrolysis Revisited. (2013). PubMed Central. Retrieved from [Link]

-

High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). PubMed. Retrieved from [Link]

-

Benchmarking hydrolytic potential of cellulase cocktail obtained from mutant strain of Talaromyces verruculosus IIPC 324 with commercial biofuel enzymes. (2017). National Institutes of Health. Retrieved from [Link]

-

Synergistic Hydrolysis of Cellulose by a Blend of Cellulase-Mimicking Polymeric Nanoparticle Catalysts. (2017). PubMed Central. Retrieved from [Link]

-

Activity assay data for bacterial and fungal enzymes on pNPC, pNPL, pNPG, pNPAf, pNPX, and CMC. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrolysis of p-nitrophenyl β-D-cellobioside produces p-nitrophenol and cellobiose by M. thermophila. (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of lignin-derived phenolic compounds to cellulase. (2016). PubMed Central. Retrieved from [Link]

-

Cellulose hydrolysis by the cellulases from Trichoderma reesei: a new model for synergistic interaction. (1994). PubMed. Retrieved from [Link]

-

Product inhibition of cellulases studied with 14C-labeled cellulose substrates. (2012). PubMed Central. Retrieved from [Link]

-

Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Applied Photophysics. Retrieved from [Link]

-

How to Calculate Cellulase enzyme activity in U/ml from standard curve?. (2023). ResearchGate. Retrieved from [Link]

-

Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. (2007). PubMed. Retrieved from [Link]

-

Measurement of filter paper activities of cellulase with microplate-based assay. (2016). PubMed Central. Retrieved from [Link]

-

Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses. (2018). PubMed Central. Retrieved from [Link]

-

Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. (2019). ResearchGate. Retrieved from [Link]

-

Spectrophotometric Enzyme Assays. (2014). YouTube. Retrieved from [Link]

-

Measuring cellulase activity. (2010). ResearchGate. Retrieved from [Link]

-

What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?. (2014). ResearchGate. Retrieved from [Link]

-

Determination methods of cellulase activity. (2011). Academic Journals. Retrieved from [Link]

-

ADVANCEMENTS IN CELLULASE ENZYME TECHNOLOGY: APPLICATIONS, CHALLENGES, AND FUTURE PERSPECTIVES. (2024). Shrmbio. Retrieved from [Link]

- Lab Report Procedures.docx. (n.d.). Google Docs.

-

Cellulase activities in biomass conversion: Measurement methods and comparison. (2010). ResearchGate. Retrieved from [Link]

-

Cellulases: From Bioactivity to a Variety of Industrial Applications. (2021). PubMed Central. Retrieved from [Link]

-

Labs 9 and 10. (n.d.). Retrieved from [Link]

-

APPLICATIONS OF CELLULASES – REVIEW. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

The Enzymatic Heartbeat: A Technical Guide to the Mechanism of Action of 4-Nitrophenyl beta-D-cellotrioside

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Cellulase Activity

In the intricate world of carbohydrate-active enzymes, the precise measurement of cellulase activity is paramount for fields ranging from biofuel development to pharmaceutical research. Among the arsenal of tools available, chromogenic substrates stand out for their elegance and efficiency. This guide delves into the core mechanism of one such substrate, 4-Nitrophenyl beta-D-cellotrioside (pNPC3), providing a comprehensive understanding of its interaction with cellulolytic enzymes. We will explore the enzymatic machinery that governs its hydrolysis, the practical application of this reaction in robust assays, and the critical parameters that ensure data integrity. This document serves as a technical resource for researchers seeking to leverage the power of pNPC3 for accurate and reliable cellulase characterization.

The Protagonist: this compound

This compound is a synthetic chromogenic substrate designed to mimic a short segment of a cellulose chain.[1] Its structure consists of a cellotriose moiety (three β-1,4-linked glucose units) attached to a 4-nitrophenyl group via a β-glycosidic bond.[2] This seemingly simple molecule is a powerful tool for probing the activity of endoglucanases and cellobiohydrolases.[1]

Chemical and Physical Properties

| Property | Value |

| Formal Name | 4-nitrophenyl O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside[2] |

| Molecular Formula | C₂₄H₃₅NO₁₈[2] |

| Molecular Weight | 625.5 g/mol [2] |

| Appearance | Crystalline solid[2] |

| Storage | -20°C[2] |

The Core Mechanism: A Tale of Two Displacements

The hydrolysis of this compound by cellulases is a fascinating example of enzymatic catalysis. Cellulases, as glycoside hydrolases, typically operate through one of two primary mechanisms: a retaining mechanism or an inverting mechanism, both of which involve a double or single displacement at the anomeric carbon, respectively.[3][4]

Glycoside Hydrolase Mechanisms: Retaining vs. Inverting

Most cellulases are retaining enzymes.[5] This mechanism proceeds via a two-step, double-displacement reaction, resulting in a net retention of the anomeric stereochemistry.[4]

-

Glycosylation: A nucleophilic carboxylate residue (typically glutamate or aspartate) in the enzyme's active site attacks the anomeric carbon of the substrate. Simultaneously, a second acidic carboxylate residue protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate leaving group. This forms a covalent glycosyl-enzyme intermediate.[4][5]

-

Deglycosylation: The now deprotonated acidic residue acts as a general base, activating a water molecule to attack the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the cellotriose product with the same anomeric configuration as the initial substrate.[4][5]

Inverting cellulases, on the other hand, utilize a single-displacement mechanism. Two catalytic carboxylates, positioned further apart in the active site, act as a general acid and a general base. The general acid protonates the glycosidic oxygen, while the general base activates a water molecule to directly attack the anomeric carbon, leading to an inversion of the stereochemistry in a single step.[1]

Caption: Retaining mechanism of cellulase on this compound.

The Role of the 4-Nitrophenyl Leaving Group

The choice of the 4-nitrophenyl group is deliberate and crucial for the functionality of this substrate. 4-nitrophenol has a pKa of approximately 7.15.[6] In a typical cellulase assay performed at a slightly acidic to neutral pH (e.g., pH 4.8-5.0), the released 4-nitrophenol is in its protonated, colorless form. To develop the characteristic yellow color for quantification, the reaction is stopped by adding a basic solution (e.g., sodium carbonate or Tris buffer at pH 10-11).[7] This deprotonates the 4-nitrophenol to form the 4-nitrophenolate ion, which exhibits strong absorbance at around 405 nm.[1][8]

Caption: pH-dependent equilibrium of 4-nitrophenol and 4-nitrophenolate.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a generalized framework for an endoglucanase assay using this compound. It is essential to optimize parameters such as substrate concentration, enzyme concentration, temperature, and incubation time for each specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM citrate buffer at the optimal pH for the cellulase being studied (typically pH 4.8).[9]

-

Substrate Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM). Gentle warming may be necessary for complete dissolution. Store at 4°C for short-term use or -20°C for long-term storage.[6]

-

Enzyme Solution: Prepare a dilution series of the cellulase enzyme in the assay buffer to determine the optimal concentration that yields a linear reaction rate over time.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution or a high pH Tris buffer (e.g., pH 10-11).[7]

-

4-Nitrophenol Standard Curve: Prepare a series of known concentrations of 4-nitrophenol in the assay buffer to generate a standard curve for quantifying the amount of product released.

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add a specific volume of the substrate solution (e.g., 50 µL of 2 mM pNPC3).

-

Pre-incubation: Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

-

Initiate Reaction: Add a specific volume of the enzyme solution (e.g., 50 µL) to the pre-warmed substrate to initiate the reaction. Mix gently.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃). This will also develop the yellow color.

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer or a microplate reader.

-

Controls: Include a substrate blank (substrate and buffer, no enzyme) and an enzyme blank (enzyme and buffer, no substrate) to account for any background absorbance.

Data Analysis and Calculations

-

Standard Curve: Plot the absorbance at 405 nm versus the known concentrations of the 4-nitrophenol standards. Determine the equation of the line (y = mx + c) from the linear regression.

-

Calculate Product Concentration: Use the standard curve equation to calculate the concentration of 4-nitrophenol produced in each reaction.

-

Determine Enzyme Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of product per minute under the specified assay conditions.

Activity (U/mL) = (Concentration of pNP (µmol/mL) / Incubation time (min)) * (Total reaction volume (mL) / Volume of enzyme (mL))

Caption: A generalized workflow for a cellulase assay using this compound.

Field-Proven Insights: Advantages and Limitations

As with any experimental tool, the use of this compound comes with a set of advantages and limitations that researchers must consider.

Advantages

-

Sensitivity and Convenience: Chromogenic assays are generally sensitive and straightforward to perform, making them suitable for high-throughput screening.[10][11]

-

Quantitative Measurement: The release of 4-nitrophenol allows for a direct and quantitative measurement of enzyme activity.[12]

-

Defined Substrate: Unlike natural substrates like cellulose, pNPC3 is a well-defined chemical entity, which reduces batch-to-batch variability in assays.[7]

Limitations

-

Artificial Substrate: As a synthetic substrate, pNPC3 may not fully recapitulate the complex interactions of cellulases with their natural insoluble substrate, cellulose. There can be poor correlation between enzyme activity on p-nitrophenyl glycosides and natural substrates.[13]

-

Non-Productive Binding: The aryl-aglycone can sometimes bind to the active site in a non-productive manner, leading to competitive inhibition and an underestimation of the true catalytic rate.

-

pH Sensitivity: The color development is highly pH-dependent, necessitating a precise and consistent final pH in all samples for accurate quantification.[6]

-

Potential for Transglycosylation: Some cellulases can catalyze transglycosylation reactions, where the cellobiosyl moiety is transferred to another acceptor instead of being hydrolyzed. This can complicate the interpretation of kinetic data.[14]

Kinetic Parameters: A Snapshot of Enzyme Performance

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Source |

| Trichoderma reesei β-glucosidase | p-Nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 | [15] |

| Trichoderma reesei β-glucosidase | Cellobiose | 1.22 | 1.14 | [15] |

| Aspergillus niger β-glucosidase | p-Nitrophenyl β-D-glucopyranoside | 0.57 | - | [16] |

Note: The presented values are for illustrative purposes and may vary depending on the specific enzyme, purity, and assay conditions.

Conclusion: A Versatile Tool in the Cellulase Toolbox

This compound is a powerful and versatile tool for the characterization of cellulase activity. Its mechanism of action, centered on the enzymatic release of the chromogenic 4-nitrophenolate, provides a robust and quantifiable measure of catalysis. By understanding the underlying principles of glycoside hydrolase mechanisms, the intricacies of the assay protocol, and the inherent advantages and limitations of this substrate, researchers can confidently employ pNPC3 to generate high-quality, reproducible data. This in-depth knowledge empowers scientists to push the boundaries of our understanding of cellulose degradation and to accelerate the development of innovative solutions in biotechnology and beyond.

References

-

Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

- Rahman, M. S., et al. (2017). Endoglucanase (EG) Activity Assays. In Methods in Enzymology (Vol. 595, pp. 167-180). Academic Press.

-

Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

- Gusakov, A. V., et al. (2013). Determination of Enzyme (Cellulase from Trichoderma reesei) Kinetic Parameters in the Enzymatic Hydrolysis of H2SO4- Catalyzed H. AIDIC Conference Series, 11, 21-30.

- Alhifthi, A., & Williams, S. J. (2021). Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-d-Glucopyranoside. The Journal of Organic Chemistry, 86(14), 9497-9507.

- Zhang, R., et al. (2019). A Novel Subfamily of Endo-β-1,4-Glucanases in Glycoside Hydrolase Family 10. Applied and Environmental Microbiology, 85(17), e01035-19.

- Resch, M. G., et al. (2010). The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd.

- Chirico, W. J., & Brown, R. D. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1039(2), 166-172.

-

Megazyme. (n.d.). endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). Retrieved from [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

- Nakamura, A., et al. (2010). Catalytic Mechanism of Cellulose Degradation by a Cellobiohydrolase, CelS. PLoS ONE, 5(10), e13259.

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

- Sinnott, M. L. (1990). Catalytic mechanisms of enzymic glycosyl transfer. Chemical Reviews, 90(7), 1171-1202.

- Davies, G., & Henrissat, B. (1995). Structures and mechanisms of glycosyl hydrolases. Structure, 3(9), 853-859.

- Kern, M., et al. (2015). The Mechanism of Cellulose Hydrolysis by a Two-Step, Retaining Cellobiohydrolase Elucidated by Structural and Transition Path Sampling Studies. Journal of the American Chemical Society, 137(40), 12975-12984.

- Rahman, M. S., et al. (2017). Endoglucanase (EG) Activity Assays. In Methods in Enzymology (Vol. 595, pp. 167-180). Academic Press.

- Lankatillake, C., et al. (2019). Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase.

- Chauve, M., et al. (2010). Comparative kinetic analysis of two fungal β-glucosidases. Biotechnology for Biofuels, 3, 3.

- Asgher, M., et al. (2014). Purification and characterization of the kinetic parameters of cellulase produced from wheat straw by Trichoderma viride under SSF. Advances in Bioscience and Biotechnology, 5(11), 913-920.

- Mitsuishi, Y., et al. (2012). Action of an endo-β-1,3(4)-glucanase on cellobiosyl unit structure in barley β-1,3:1,4-glucan. Bioscience, Biotechnology, and Biochemistry, 76(7), 1396-1399.

- Li, X., et al. (2013). Kinetic studies on batch cultivation of Trichoderma reesei and application to enhance cellulase production by fed-batch fermentation. Journal of Microbiology and Biotechnology, 23(7), 935-942.

- Knott, B. C., et al. (2014). Computational Investigation of the pH Dependence of Loop Flexibility and Catalytic Function in Glycoside Hydrolases. Journal of Biological Chemistry, 289(16), 11254-11263.

- Hein, J. E., et al. (2011). Correlation of activity between substrates: pNPG and cellobiose.

-

DC Fine Chemicals. (2023). Discover our range of Chromogenic Substrates. Retrieved from [Link]

- Tseng, V. C., et al. (2014). Structure and enzymatic characterization of CelD endoglucanase from the anaerobic fungus Piromyces finnis. Journal of Biological Chemistry, 289(37), 25579-25588.

- Rahman, M. S., et al. (2017). Endoglucanase (EG) Activity Assays.

- Neelamegam, A., & Raj, J. P. (2016). Endo-1,4-β-glucanases: Role, Applications and Recent Developments.

- Igarashi, K., et al. (2023). Molecular mechanism for endo-type action of glycoside hydrolase family 55 endo-β-1,3-glucanase on β1-3/1-6-glucan. Journal of Biological Chemistry, 299(10), 105263.

-

M-CSA. (n.d.). Cellulose 1,4-beta-cellobiosidase (non-reducing end). Retrieved from [Link]

- Nakamura, A., et al. (2015). Proposed reaction mechanism of inverting cellulase and the close-up...

- Li, Y., et al. (2010). Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase. Applied Biochemistry and Biotechnology, 162(6), 1599-1607.

- Claeyssens, M., et al. (1989).

-

NCERT. (n.d.). Principles and Processes in Biotechnology. Retrieved from [Link]

- Liu, Y. S., et al. (2011). Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces. Journal of Biological Chemistry, 286(13), 11195-11201.

- McCleary, B. V., et al. (2014). Novel substrates for the measurement of endo-1,4-β-glucanase (endo-cellulase).

- Béguin, P. (2014). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside)?.

- McCroskey, R., et al. (1982). p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine. Clinical Chemistry, 28(8), 1787-1791.

- Souza, T. A., et al. (2012). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. International Journal of Molecular Sciences, 13(9), 11736-11753.

- Maguire, R. J. (1977). Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. Canadian Journal of Biochemistry, 55(1), 19-26.

- Shapiro, A. B. (2014). Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. goldbio.com [goldbio.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl β-D-cellotrioside: Structure, Characterization, and Application

This guide provides a comprehensive technical overview of 4-Nitrophenyl β-D-cellotrioside (pNP-Cellotriose), a critical chromogenic substrate for the characterization of cellulolytic enzymes. We will delve into its core chemical structure, the analytical methodologies for its verification, and the mechanistic basis of its application in enzyme kinetics, providing researchers and drug development professionals with the foundational knowledge required for its effective use.

Fundamental Chemical Identity and Structural Architecture

4-Nitrophenyl β-D-cellotrioside is a synthetic oligosaccharide derivative designed specifically for enzymatic assays. Its structure is a hybrid of a natural carbohydrate moiety and a synthetic reporter group, a design that elegantly translates enzymatic activity into a measurable optical signal.

1.1. Molecular Composition

The molecule is formally named 4-nitrophenyl O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside[1]. It is composed of two key components:

-

A Cellotriose Backbone: This is a trisaccharide made of three D-glucose units linked linearly by β-(1→4) glycosidic bonds. This structure mimics a small segment of cellulose, the natural substrate for cellulases.

-

A 4-Nitrophenyl Aglycone: A 4-nitrophenol molecule is attached to the anomeric carbon (C1) of the reducing-end glucose unit via a β-glycosidic bond. This aromatic group serves as the chromogenic reporter.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 106927-48-4 | [1][2] |

| Molecular Formula | C₂₄H₃₅NO₁₈ | [1][2][] |

| Molecular Weight | 625.53 g/mol | [2][] |

| Appearance | Crystalline solid / Powder | [1][4] |

| Purity | ≥98% (typically by TLC or HPLC) | [1][4] |

| Storage Temperature | -20°C, protected from light | [1][5] |

1.2. Stereochemistry and Conformation

The functionality of pNP-Cellotriose is critically dependent on its precise three-dimensional structure.

-

Glycosidic Linkages: All glycosidic bonds within the molecule are of the β-configuration. This includes the two β-(1→4) linkages between the glucose units and, most importantly, the β-linkage connecting the cellotriose to the 4-nitrophenyl group. This stereochemistry is essential as cellulases are highly specific for β-linkages.

The Principle of Application: A Structure-Function Analysis

The utility of 4-Nitrophenyl β-D-cellotrioside lies in its role as a chromogenic substrate . It is designed to be cleaved by specific cellulolytic enzymes, such as endoglucanases and cellobiohydrolases[1][9][10].

The enzymatic reaction mechanism is the cornerstone of its application. The cellulase recognizes and binds to the cellotriose portion of the substrate. It then catalyzes the hydrolysis of the β-glycosidic bond between the sugar backbone and the 4-nitrophenyl group. This cleavage event releases two products: cellotriose and 4-nitrophenol (p-nitrophenol).

While 4-nitrophenol is colorless in acidic or neutral solutions, its phenolic proton is acidic (pKa ≈ 7.15). By increasing the pH of the reaction mixture to be basic (typically by adding a stop solution like sodium carbonate), the 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion. This anion exhibits a strong, stable yellow color with a maximum absorbance (λmax) around 405 nm[1][9][11]. The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, and thus, to the activity of the enzyme.

Caption: Reaction and detection mechanism for pNP-Cellotriose.

Analytical Characterization Protocols

Verifying the identity and purity of 4-Nitrophenyl β-D-cellotrioside is paramount for reproducible experimental results. While detailed spectra for this specific molecule are not widely published, we can infer the expected results and protocols based on its constituent parts and closely related analogs like 4-Nitrophenyl β-D-glucopyranoside[12][13][14][15] and 4-Nitrophenyl β-D-cellobioside[4][5][16][17].

Protocol 1: ¹H-NMR Spectroscopy for Structural Verification

Objective: To confirm the presence of the 4-nitrophenyl group, the sugar backbone, and the β-anomeric configuration of the glycosidic linkages.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis - Expected Signals:

-

Aromatic Region (δ ≈ 7.0-8.5 ppm): Expect two distinct doublets characteristic of a para-substituted benzene ring. The protons ortho to the nitro group will be downfield (δ ≈ 8.2 ppm), and the protons ortho to the glycosidic oxygen will be slightly upfield (δ ≈ 7.2 ppm). This pattern confirms the 4-nitrophenyl moiety[12].

-

Anomeric Proton Region (δ ≈ 4.5-5.5 ppm): The key signals are the anomeric protons (H-1) of the three glucose units. The proton on the glucose linked to the nitrophenyl group will be the most downfield (expect δ ≈ 5.2-5.4 ppm) with a large coupling constant (J ≈ 7-8 Hz), which is diagnostic for a trans-diaxial relationship with H-2, confirming the β-configuration[12]. The other two anomeric protons will appear slightly upfield (δ ≈ 4.5-4.8 ppm), also as doublets with similar large coupling constants.

-

Sugar Backbone Region (δ ≈ 3.0-4.0 ppm): A complex, overlapping multiplet region corresponding to the remaining non-anomeric protons of the three glucose rings.

-

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight and infer structural information from fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Acquisition: Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.

-

Data Analysis - Expected Ions:

-

Positive Mode: Expect to observe the sodiated adduct [M+Na]⁺ at m/z 648.5, as carbohydrates have a high affinity for sodium ions. The protonated molecule [M+H]⁺ at m/z 626.5 may also be present.

-

Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 624.5.

-

Fragmentation (MS/MS): Fragmentation would likely involve cleavage of the glycosidic bonds. A key fragment would be the 4-nitrophenolate anion at m/z 138 in negative mode, providing definitive evidence of the reporter group[18].

-

Application in Practice: Cellulase Activity Assay

This protocol provides a robust method for measuring cellulase activity, leveraging the principles discussed above.

Objective: To quantify the enzymatic activity of a cellulase-containing sample by measuring the rate of 4-nitrophenol release from pNP-Cellotriose.

Caption: Workflow for a typical cellulase activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium citrate or sodium acetate buffer, pH adjusted to the enzyme's optimum (typically pH 4.8-5.5).

-

Substrate Stock: Prepare a 10 mM stock solution of 4-Nitrophenyl β-D-cellotrioside in the assay buffer. Gentle warming may be required for full dissolution.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution.

-

Standard: Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer.

-

-

Standard Curve Generation:

-

Create a series of dilutions from the 4-nitrophenol stock solution (e.g., 0, 25, 50, 100, 200, 400 µM) in assay buffer.

-

To 100 µL of each standard, add 100 µL of Stop Solution.

-

Measure the absorbance of each standard at 405 nm. Plot absorbance vs. concentration to generate a linear standard curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 90 µL of the pre-warmed (to the desired assay temperature, e.g., 50°C) substrate stock solution.

-

Initiate the reaction by adding 10 µL of the appropriately diluted enzyme sample. Mix gently.

-

Incubate the reaction at the desired temperature for a fixed period (e.g., 30 minutes). Ensure the reaction time is within the linear range of product formation.

-

Include a "no-enzyme" control containing 10 µL of buffer instead of the enzyme sample.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of the 1 M Na₂CO₃ solution. This will raise the pH and develop the yellow color.

-

Centrifuge the tubes briefly to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 405 nm.

-

-

Calculation of Activity:

-

Subtract the absorbance of the "no-enzyme" control from the sample absorbance values.

-

Use the equation from the 4-nitrophenol standard curve to convert the corrected absorbance values into the concentration of 4-nitrophenol (in µM) released.

-

Calculate the enzyme activity using the following formula: Activity (U/mL) = (Concentration of pNP [µmol/L] × Total Volume [L]) / (Reaction Time [min] × Enzyme Volume [L]) × Dilution Factor

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions[11][19].

Conclusion

The chemical structure of 4-Nitrophenyl β-D-cellotrioside is precisely engineered for its function as a reliable and sensitive reporter for cellulase activity. Its cellotriose core provides specificity for the target enzymes, while the β-linked 4-nitrophenyl group provides a simple and robust method for colorimetric quantification. A thorough understanding of its structure, the analytical methods for its validation, and the principles behind its use in enzymatic assays is essential for any researcher working in carbohydrate biochemistry, biofuel development, or related fields.

References

-

Determination methods of cellulase activity . Academic Journals. [Link]

-

Hydrolysis of p-nitrophenyl β-D-cellobioside produces p-nitrophenol and cellobiose by M. thermophila . ResearchGate. [Link]

-

Methods for Measuring Cellulase Activities . ResearchGate. [Link]

-

Production and assay of cellulolytic enzyme activity of Enterobacter cloacae WPL 214 isolated from bovine rumen fluid waste of Surabaya abbatoir, Indonesia . National Center for Biotechnology Information (NCBI). [Link]

-

Revisiting the Phenomenon of Cellulase Action: Not All Endo- and Exo-Cellulase Interactions Are Synergistic . MDPI. [Link]

-

4-Nitrophenyl beta-cellobioside | C18H25NO13 | CID 165125 . PubChem, National Center for Biotechnology Information. [Link]

-

X-Ray Crystal Structure of the Multidomain Endoglucanase Cel9G from Clostridium cellulolyticum Complexed with Natural and Synthetic Cello-Oligosaccharides . ResearchGate. [Link]

-

4-Nitrophenyl β-D-cellotrioside . Weber Lab. [Link]

-

4-Nitrophenyl β-D-cellotrioside . OMICS International. [Link]

-

The refinement of the crystal structures of α-D-glucose and cellobiose . Semantic Scholar. [Link]

-

Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride . PubMed, National Center for Biotechnology Information. [Link]

-

4-Nitrophenyl-ß-D-glucopyranoside Spectra . SpectraBase. [Link]

-

pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside . ChemRxiv. [Link]

-

Crystallographic studies of carbohydrates . PubMed, National Center for Biotechnology Information. [Link]

-

Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum . National Center for Biotechnology Information (NCBI). [Link]

-

4-Nitrophenyl-ß-D-glucopyranoside - Optional[13C NMR] - Spectrum . SpectraBase. [Link]

-

How crystalline is my cellulose specimen? Probing the limits of x-ray diffraction . SpringerLink. [Link]

-

p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 . PubChem, National Center for Biotechnology Information. [Link]

-

X-ray Structure of Mercerized Cellulose II at 1 Å Resolution . ACS Publications. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Nitrophenyl b-D-cellotrioside | 106927-48-4 | EN04796 [biosynth.com]

- 4. 4-Nitrophenyl b- D -cellobioside = 98 TLC 3482-57-3 [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The refinement of the crystal structures of -D-glucose and cellobiose | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Nitrophenyl β-D-cellotrioside | Weber Lab [weberlab.net]

- 10. 4-Nitrophenyl β-D-cellotrioside | OMICS [omicsbean.com]

- 11. Production and assay of cellulolytic enzyme activity of Enterobacter cloacae WPL 214 isolated from bovine rumen fluid waste of Surabaya abbatoir, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-NITROPHENYL-BETA-D-GLUCOPYRANOSIDE(2492-87-7) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Molar Extinction Coefficient of 4-Nitrophenol in Assay Buffers

Abstract

The quantification of 4-nitrophenol (p-nitrophenol, PNP) is a cornerstone of countless enzyme assays, particularly for hydrolases like phosphatases and esterases. The conversion of a colorless substrate to the vibrant yellow 4-nitrophenolate anion provides a simple and robust spectrophotometric readout. However, the reliability of this readout is entirely dependent on the accurate application of the Beer-Lambert law, a task complicated by the compound's pronounced pH-sensitive chromogenic properties. A failure to appreciate this nuance is a frequent source of significant error in enzymatic rate calculations. This in-depth guide provides the theoretical foundation and a validated, field-proven protocol for the precise determination of the molar extinction coefficient (ε) of 4-nitrophenol in any user-defined assay buffer. We will explore the underlying chemical principles, detail a self-validating experimental workflow, and discuss alternative methodologies for specialized applications, empowering researchers to generate data with the highest degree of confidence and integrity.

The Foundational Chemistry: Why pH is the Master Variable

At the heart of any PNP-based assay is a simple acid-base equilibrium. 4-Nitrophenol is a weak acid with a pKa of approximately 7.15. This means that at physiological pH, it exists as a mixture of two distinct species: the protonated, un-dissociated 4-nitrophenol form and the deprotonated 4-nitrophenolate anion.

-

Protonated 4-Nitrophenol (pH < 5.4): This form is effectively colorless in solution. Its π-electron system results in a UV absorbance maximum (λmax) around 317-320 nm.[1][2]

-

Deprotonated 4-Nitrophenolate (pH > 9.2): The loss of a proton from the hydroxyl group creates the phenolate anion. This extends the conjugated π-system across the molecule, including the nitro group, causing a significant bathochromic shift (a shift to a longer wavelength). The result is a strong absorbance of visible light with a λmax between 400 and 410 nm, which imparts the characteristic yellow color.[3][4]

This pH-dependent equilibrium is the single most critical factor influencing the molar extinction coefficient. The Henderson-Hasselbalch equation dictates that the ratio of these two forms—and thus the intensity of the yellow color for a given total PNP concentration—will change dramatically between pH 6 and 8. Performing an assay at a neutral or acidic pH without accounting for this equilibrium will lead to a gross underestimation of the amount of product formed, as only a fraction of the PNP will be in the chromogenic phenolate form.[5]

Caption: Fig 1: pH-Dependent Equilibrium of 4-Nitrophenol.

The Core Directive: Empirical Determination in Your Assay Buffer

While reference literature provides values for ε of 4-nitrophenol under specific, highly alkaline conditions, it is a fundamental tenet of good laboratory practice to determine this value empirically within your specific experimental context. Minor variations in buffer components, ionic strength, or temperature can subtly influence the absorbance characteristics of the chromophore. The protocol described here is a self-validating system for determining ε using the most common and robust method: endpoint alkalinization.

The principle is straightforward: by preparing a series of PNP standards of known concentrations and forcing their complete conversion to the 4-nitrophenolate anion with a strong base, we can generate a standard curve that directly relates absorbance to concentration. According to the Beer-Lambert Law (A = εbc) , the slope of this line is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.[6][7]

Experimental Protocol: Determination of ε via Standard Curve

This protocol ensures the highest accuracy by preparing standards in the actual assay buffer before stopping the "reaction" with a strong base, perfectly mimicking the treatment of experimental samples.

A. Reagent & Equipment Preparation

-

4-Nitrophenol (PNP): Use a high-purity, spectrophotometric grade solid (e.g., Sigma-Aldrich Cat. No. 1048).[8] Purity is paramount for accuracy.

-

Assay Buffer: Prepare the exact buffer you use for your enzymatic assay (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Stopping Solution: Prepare a solution of 0.1 M Sodium Hydroxide (NaOH). This concentration is sufficient to raise the final pH of the sample well above 9.2, ensuring >99% conversion to the phenolate form.

-

Glassware & Pipettes: Use Class A volumetric flasks and recently calibrated micropipettes.

-

Spectrophotometer: A calibrated instrument capable of measuring absorbance at ~405 nm.

B. Procedure

-

Prepare 10 mM PNP Stock Solution:

-

Accurately weigh 139.11 mg of 4-nitrophenol (MW = 139.11 g/mol ).

-

Dissolve in a small amount of your assay buffer in a 100 mL Class A volumetric flask.

-

Once fully dissolved, bring the volume to the 100 mL mark with the assay buffer. Mix thoroughly by inversion. This is your 10 mM PNP Stock . Store protected from light.

-

-

Prepare 1 mM PNP Working Solution:

-

Pipette 10 mL of the 10 mM PNP Stock into a 100 mL Class A volumetric flask.

-

Bring the volume to the 100 mL mark with your assay buffer. Mix thoroughly. This is your 1 mM PNP Working Solution .

-

-

Generate Standard Curve Dilutions:

-

Label a series of microcentrifuge tubes or a 96-well plate.

-

Prepare the standards by diluting the 1 mM PNP Working Solution into your assay buffer as described in the table below. This creates a standard curve from 0 to 100 µM.

-

| Standard Conc. (µM) | Vol. of 1 mM PNP (µL) | Vol. of Assay Buffer (µL) | Total Volume (µL) |

| 0 (Blank) | 0 | 1000 | 1000 |

| 10 | 10 | 990 | 1000 |

| 20 | 20 | 980 | 1000 |

| 40 | 40 | 960 | 1000 |

| 60 | 60 | 940 | 1000 |

| 80 | 80 | 920 | 1000 |

| 100 | 100 | 900 | 1000 |

-

Develop Color and Measure Absorbance:

-

In a separate set of tubes or a clear, flat-bottom 96-well plate, combine 100 µL of each standard dilution with 100 µL of the 0.1 M NaOH Stopping Solution.

-

Mix well by pipetting. The final concentration of your standards is now halved (0, 5, 10, 20, 30, 40, 50 µM), but this will be accounted for in the plot.

-

Using the 0 µM standard as the blank, measure the absorbance of all samples at the λmax for 4-nitrophenolate. This is typically between 401 nm and 410 nm. Perform a wavelength scan on your highest concentration standard first to determine the precise λmax on your instrument.

-

C. Data Analysis and Validation

-

Plot the Data: Create a scatter plot of Absorbance (Y-axis) versus the final PNP concentration in the cuvette/well (X-axis: 0, 5, 10, 20, 30, 40, 50 µM).

-

Perform Linear Regression: Fit a linear trendline to the data, forcing the intercept through zero.

-

Validate the System: The trustworthiness of your result is demonstrated by the coefficient of determination (R²). An R² value > 0.999 indicates excellent linearity and adherence to the Beer-Lambert law over this concentration range.[1] If linearity is poor, check for pipetting errors or solution preparation inaccuracies.

-

Calculate the Molar Extinction Coefficient (ε):

-

The Beer-Lambert Law is A = εbc.

-

The equation of your trendline is y = mx (where y is Absorbance and x is Concentration).

-

Therefore, the slope (m) = εb.

-

Assuming a standard path length (b) of 1 cm, ε = slope .

-

The units of the slope will be in µM⁻¹cm⁻¹. To convert to the standard units of M⁻¹cm⁻¹, multiply the slope by 1,000,000.

-

ε (M⁻¹cm⁻¹) = Slope (from plot) × 1,000,000

-

Caption: Fig 2: Workflow for Empirical Determination of ε.

Reference Values & Alternative Methods

While empirical determination is the gold standard, it is useful to compare your results to established literature values. These serve as an excellent benchmark for the quality of your own determination.

| Molar Extinction Coefficient (ε) | Conditions | Wavelength (nm) | Source |

| 18,300 - 18,400 M⁻¹cm⁻¹ | Strong Alkali | 405 | Wikipedia |

| 18,380 ± 90 M⁻¹cm⁻¹ | 10 mM NaOH, 25°C | 401 | Bowers et al. (1980) via PubMed[8] |

| 18,800 M⁻¹cm⁻¹ | Alkaline Phosphatase Assay | 405 | ClearChem Diagnostics[9] |

| 18,000 M⁻¹cm⁻¹ | Alkaline Phosphatase Assay | 405 | New England Biolabs[10] |

The Isosbestic Point: A Solution for Continuous Assays

In some cases, such as real-time kinetic monitoring, it is impractical to stop the reaction with a strong base. For these applications, nature provides an elegant solution: the isosbestic point . This is a specific wavelength at which the molar extinction coefficients of two interconverting species—in this case, protonated 4-nitrophenol and deprotonated 4-nitrophenolate—are identical.

For 4-nitrophenol, the isosbestic point is located at approximately 348 nm . The key advantage is that the absorbance at this wavelength is directly proportional to the total concentration of PNP, irrespective of the solution's pH.[2][11]

-

Causality: By measuring at 348 nm, you can continuously monitor product formation in an assay running at neutral pH without the confounding effects of shifting equilibrium.

-

Trade-off: The primary drawback is significantly reduced sensitivity. The molar extinction coefficient at the isosbestic point is approximately 5,400 M⁻¹cm⁻¹, which is less than a third of the value for the phenolate at 405 nm. This may preclude its use for assays with very low product turnover.

Conclusion

The accurate determination of enzyme kinetics from PNP-based assays is critically dependent on a correct molar extinction coefficient. This guide has established that ε is not a fixed constant but a value that must be determined under the specific conditions of an assay. The fundamental principle of the pH-dependent equilibrium of 4-nitrophenol dictates the experimental approach. For the vast majority of applications, an endpoint assay coupled with alkalinization provides the most sensitive and robust results. By following the detailed, self-validating protocol herein, researchers can empirically determine the precise ε value for their unique assay buffer, ensuring that the final calculated enzyme activities are both accurate and reproducible. For specialized continuous assays, measurement at the isosbestic point offers a reliable, albeit less sensitive, alternative. Adherence to these principles forms the bedrock of trustworthy data in drug discovery and fundamental research.

References

-

Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol. Truman ChemLab. Available at: [Link]

-

4-Nitrophenol. Wikipedia. Available at: [Link]

-

(A) pH-Dependence of the absorption spectrum of authentic... ResearchGate. Available at: [Link]

-

(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. Available at: [Link]

-

SOP: Enzyme assays (pNP). Soils Lab. Available at: [Link]

-

Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. Available at: [Link]

-

Determination of the molar extinction coefficient and “stopped flow” for the lipase/esterase activity using p... ResearchGate. Available at: [Link]

-

Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. Available at: [Link]

-

Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. University of Bath's research portal. Available at: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. University of Maria Curie-Skłodowska. Available at: [Link]

-

Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Spectrophotometric Determination of p-Nitrophenol under ENP Interference. National Institutes of Health. Available at: [Link]

-

Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. National Institutes of Health. Available at: [Link]

-

BI 171 Lab # 8. Course Document. Available at: [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Available at: [Link]

-

4-Nitrophenol. National Institutes of Health. Available at: [Link]

-

ALKALINE PHOSPHATASE. ClearChem Diagnostics. Available at: [Link]

-

Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate. Available at: [Link]

- Method for detecting p-nitrophenol. Google Patents.

-

Labs 9 and 10. Course Document. Available at: [Link]

-

What is the range of concentration of 4-nitrophenol on water for the Lambert-Beer law? ResearchGate. Available at: [Link]

-

Beer–Lambert law. Wikipedia. Available at: [Link]

-

Experiment 7 (Lab Period 8) Quantitative Determination of Phosphatase Activity. Course Document. Available at: [Link]

-

Team:Imperial College/Enzyme Kinetics. iGEM 2013. Available at: [Link]

-

Practical 1: Beer-Lambert Law. Thinkswap. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Spectrophotometry and the Beer–Lambert Law. Khan Academy. Available at: [Link]

-

pNPP Phosphatase Assay Kits. BioAssay Systems. Available at: [Link]

-

a) Effect of pH adsorption of 4-Nitrophenol by PAA b) Effect of Time... ResearchGate. Available at: [Link]

-

Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. brainly.com. Available at: [Link]

Sources

- 1. phavi.umcs.pl [phavi.umcs.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Beer–Lambert law - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 10. neb.com [neb.com]

- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

Solubility of 4-Nitrophenyl β-D-cellotrioside in Water: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Nitrophenyl β-D-cellotrioside (pNPG3) is a critical chromogenic substrate for the enzymatic analysis of cellulases, particularly endoglucanases and cellobiohydrolases.[1][2] The accuracy and reproducibility of kinetic assays using this substrate are fundamentally dependent on its solubility characteristics in aqueous media. This guide provides a detailed examination of the factors governing the aqueous solubility of pNPG3, offers a validated experimental protocol for its determination, and presents practical insights for its effective use in a laboratory setting. While specific quantitative solubility data for pNPG3 is not extensively published, this paper synthesizes information from related compounds and established methodologies to provide a robust framework for researchers.

Introduction: The Role of pNPG3 in Glycoscience

The enzymatic degradation of cellulose is a cornerstone of biofuel research, textile processing, and the development of therapeutics targeting carbohydrate metabolism. The study of cellulolytic enzymes requires reliable and sensitive assays to quantify their activity. 4-Nitrophenyl β-D-cellotrioside serves this purpose effectively. It is a synthetic oligosaccharide composed of three glucose units linked by β-1,4 glycosidic bonds, with a 4-nitrophenyl group attached to the anomeric carbon of the reducing end.

The utility of pNPG3 lies in its chromogenic properties. Enzymatic cleavage of the glycosidic bond by cellulases releases 4-nitrophenol.[1][2] In an alkaline environment, this product converts to the 4-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[1][2] This direct relationship between color development and enzyme activity allows for continuous and high-throughput screening. However, achieving a true dissolved state is a prerequisite for accurate results, as substrate precipitation can lead to significant underestimation of enzyme kinetics.

Physicochemical Principles of Aqueous Solubility

The solubility of pNPG3 in water is a balance between its hydrophilic and hydrophobic components.

-

Hydrophilic Nature: The cellotriose backbone contains numerous hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules, promoting dissolution.

-

Hydrophobic Nature: The aromatic 4-nitrophenyl group is nonpolar and tends to resist interaction with water, thereby limiting overall solubility.

Several factors can influence this delicate balance:

-

Temperature: The dissolution of solids is typically an endothermic process. Therefore, increasing the temperature generally increases the solubility of pNPG3 by providing the energy needed to overcome the crystal lattice energy of the solid.

-

pH: While pNPG3 itself does not have readily ionizable groups that would dramatically alter its solubility in the typical pH range for enzyme assays (pH 4-8), extreme pH values can affect the stability of the glycosidic linkage. The pKa of the released 4-nitrophenol is approximately 7.15, which is why assays are often stopped with a high pH solution (e.g., sodium carbonate) to ensure complete ionization and maximum color development for endpoint measurements.[3]

-

Purity: The presence of impurities can alter the observed solubility. It is imperative to use a high-purity grade (≥98%) of the substrate for reproducible results.[1]

Quantitative Solubility Data: An Analog-Based Estimation

Publicly available, peer-reviewed quantitative solubility data for 4-nitrophenyl β-D-cellotrioside is scarce. However, data for the closely related disaccharide, 4-Nitrophenyl β-D-cellobioside, provides a useful reference point.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Water Solubility | Source |

| 4-Nitrophenyl β-D-cellotrioside | C24H35NO18 | 625.5 | Slightly soluble[2] | ChemicalBook[2] |

| 4-Nitrophenyl β-D-cellobioside | C18H25NO13 | 463.39 | 49.00 - 51.00 mg/mL[4] | Sigma-Aldrich[4] |

This comparison suggests that while pNPG3 is soluble enough for creating working solutions for most enzymatic assays, its larger size and potentially stronger crystal lattice forces may result in a lower absolute solubility than its cellobioside counterpart.

Experimental Protocol: Determination of Thermodynamic Solubility

To empower researchers to determine the precise solubility under their specific experimental conditions, this section provides a robust, self-validating protocol based on the equilibrium shake-flask method.

Materials & Equipment

-

4-Nitrophenyl β-D-cellotrioside (≥98% purity)

-

Deionized, distilled water (or relevant buffer)

-

Analytical balance (± 0.01 mg resolution)

-

Thermostatically controlled shaking incubator or water bath

-

Microcentrifuge and tubes (e.g., 1.5 mL)

-

Calibrated pipettes

-

UV-Vis Spectrophotometer and cuvettes (or 96-well plate reader)

-

Vortex mixer

-

Syringe filters (0.22 µm)[5]

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Weigh an amount of pNPG3 into a glass vial that is known to be in excess of its expected solubility (e.g., 10 mg).

-

Add a precise volume of the desired solvent (e.g., 1.0 mL of water or buffer) to the vial. The goal is to create a slurry where undissolved solid is clearly visible.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the slurry for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.[5] This extended period allows the rates of dissolution and precipitation to become equal.

-

-

Phase Separation:

-

After equilibration, let the vial stand at the controlled temperature for approximately 30 minutes to allow larger particles to settle.

-

Transfer an aliquot of the suspension to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet all undissolved solids.[5]

-

-

Sample Preparation and Quantification:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Crucial Step: To remove any remaining microscopic particulates, filter the collected supernatant through a 0.22 µm syringe filter.

-

Prepare a dilution series of the filtered supernatant in your solvent.

-

Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of pNPG3 (around 296 nm).[1]

-

Calculate the concentration using a pre-established standard curve of pNPG3 of known concentrations. The concentration of the undiluted, filtered supernatant represents the equilibrium solubility.

-

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the thermodynamic solubility of pNPG3.

Field-Proven Insights & Practical Recommendations

-

Stock Solutions: Due to its limited aqueous solubility, it is common practice to first dissolve pNPG3 in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[2][6] This stock can then be diluted into the final aqueous assay buffer. Always ensure the final DMSO concentration is low (typically <1%) to avoid impacting enzyme structure or activity.

-

Storage: pNPG3 powder should be stored at -20°C, protected from light.[2][7] Aqueous stock solutions can be stored at 4°C for short-term use (a few weeks) or aliquoted and stored at -20°C for long-term stability.[3] If a solution at 4°C turns yellow, it indicates spontaneous hydrolysis and should be discarded.[3]

-

Preventing Precipitation: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize the risk of precipitation.

Conclusion

A comprehensive understanding of the solubility of 4-Nitrophenyl β-D-cellotrioside is not merely a technical formality but a prerequisite for generating high-quality, reliable data in cellulase research. While quantitative data is not widely published, the principles outlined in this guide, by analogy with related compounds and through the detailed experimental protocol, provide scientists with the necessary tools to confidently prepare solutions and execute assays. By controlling for factors like temperature and employing best practices for solution preparation, researchers can harness the full potential of this valuable chromogenic substrate.

References

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-cellobiopyranoside. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). 4-Nitrophenyl beta-D-cellobioside, CAS 3482-57-3. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 4-Nitrophenyl-beta-D-glucopyranoside, 98+%. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

ChemBK. (n.d.). 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]

-

JoVE. (2022). High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

SHT-MEDINO. (n.d.). 4-Nitrophenyl alpha-D-glucopyranoside Properties. Retrieved from [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

ResearchGate. (2014). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside)?. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. P-NITROPHENYL BETA-D-CELLOTRIOSIDE CAS#: 106927-48-4 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. materialneutral.info [materialneutral.info]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. goldbio.com [goldbio.com]

A Technical Guide to the Stability and Storage of 4-Nitrophenyl β-D-cellotrioside (pNPC3) Solutions

<_>

Introduction

4-Nitrophenyl β-D-cellotrioside (pNPC3) is a chromogenic substrate indispensable for the activity assessment of various cellulolytic enzymes, including endoglucanases and cellobiohydrolases.[1][2][3] The enzymatic hydrolysis of the glycosidic bond in pNPC3 liberates 4-nitrophenol (pNP), a chromophore that, particularly under alkaline conditions, imparts a distinct yellow color to the solution.[1][2] The intensity of this color, quantifiable by spectrophotometry at approximately 405-410 nm, is directly proportional to the enzyme's activity.[1][4] Given its central role in generating reliable and reproducible kinetic data, ensuring the integrity and stability of pNPC3 stock and working solutions is of paramount importance. Spontaneous degradation of the substrate can lead to elevated background absorbance, resulting in a decreased signal-to-noise ratio and inaccurate measurements of enzymatic activity.